molecular formula C13H22BNO4 B13904294 Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate

Cat. No.: B13904294
M. Wt: 267.13 g/mol
InChI Key: BNWKBYKACBIHKA-UHFFFAOYSA-N
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Description

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate is an organic compound that belongs to the class of boronic esters This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate typically involves the following steps:

    Formation of the Dioxaborolane Ring: The dioxaborolane ring is formed by the reaction of pinacol with boronic acid or boronic ester under acidic conditions.

    Coupling with Dihydropyridine: The dioxaborolane intermediate is then coupled with a dihydropyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction is typically carried out in the presence of a base (e.g., potassium carbonate) and a palladium catalyst (e.g., palladium acetate) in an organic solvent (e.g., tetrahydrofuran) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Intermediates: Large-scale production of the dioxaborolane and dihydropyridine intermediates.

    Optimization of Reaction Conditions: Optimization of reaction conditions to ensure high yield and purity, including the use of continuous flow reactors and automated systems.

    Purification and Isolation: Purification of the final product using techniques such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or boronic esters.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The boron atom in the dioxaborolane ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions include boronic acids, alcohols, amines, and substituted boronic esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate has a wide range of scientific research applications, including:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: Investigated for its potential as a drug candidate due to its unique reactivity and ability to form stable complexes with biological molecules.

    Material Science: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its boron-containing structure.

    Catalysis: Employed as a catalyst or catalyst precursor in various chemical reactions, including cross-coupling reactions and polymerization processes.

Mechanism of Action

The mechanism of action of Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate involves its ability to form stable complexes with various molecular targets. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, such as hydroxyl and amino groups, leading to the formation of stable boronate complexes. These complexes can modulate the activity of enzymes, receptors, and other biological molecules, thereby exerting their effects.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: Similar in structure but contains a pyrazole ring instead of a dihydropyridine ring.

    2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a pyridine ring with a fluorine substituent.

    1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl piperazine: Contains a piperazine ring with a benzyl substituent.

Uniqueness

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate is unique due to its combination of a dihydropyridine ring and a dioxaborolane ring. This unique structure imparts distinct reactivity and stability, making it valuable in various scientific research applications.

Properties

Molecular Formula

C13H22BNO4

Molecular Weight

267.13 g/mol

IUPAC Name

methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C13H22BNO4/c1-12(2)13(3,4)19-14(18-12)10-6-8-15(9-7-10)11(16)17-5/h6H,7-9H2,1-5H3

InChI Key

BNWKBYKACBIHKA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2)C(=O)OC

Origin of Product

United States

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